A549 Cytotoxicity: >11-Fold Superior Potency Over the Next Most Active 1,3,4-Oxadiazole Analog
Anticancer agent 183 (4h) exhibits an A549 IC50 value of <0.14 μM, which is 11- to 53-fold lower (more potent) than the next most active derivatives in the same synthetic series: 4f (IC50 = 1.59 μM), 4i (IC50 = 2.13 μM), 4k (IC50 = 7.48 μM), and 4l (IC50 = 4.28 μM) [1]. This differentiation is derived from a direct head-to-head MTT assay performed under identical experimental conditions on the A549 human lung adenocarcinoma cell line [1].
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | <0.14 μM |
| Comparator Or Baseline | 4f: 1.59 μM; 4i: 2.13 μM; 4k: 7.48 μM; 4l: 4.28 μM |
| Quantified Difference | 4h is ≥11× more potent than 4f (1.59 / 0.14 ≈ 11.4); ≥15× more potent than 4i (2.13 / 0.14 ≈ 15.2); ≥53× more potent than 4k (7.48 / 0.14 ≈ 53.4); ≥30× more potent than 4l (4.28 / 0.14 ≈ 30.6). |
| Conditions | MTT assay, 48-hour exposure, A549 human lung adenocarcinoma cell line |
Why This Matters
The >11-fold potency advantage over the nearest analog means that Anticancer agent 183 achieves the same cytotoxic effect at a fraction of the concentration, reducing off-target exposure and conserving material in downstream experiments.
- [1] Leyla Yurttaş, Asaf Evrim Evren, Aslıhan Kubilay, Mehmet Onur Aksoy, Halide Edip Temel, Gülşen Akalın Çiftçi. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 2023, 8(51), 49311–49326. DOI: 10.1021/acsomega.3c07776. View Source
